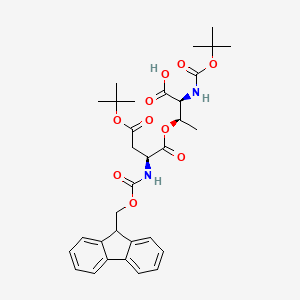
Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” is a compound used in peptide synthesis. It consists of two amino acids, threonine and aspartic acid, each protected by different groups to prevent unwanted reactions during synthesis. The Boc group protects the amino group of threonine, while the Fmoc group protects the amino group of aspartic acid. The OtBu group protects the carboxyl group of aspartic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” typically involves the following steps:
Protection of Amino Groups: The amino groups of threonine and aspartic acid are protected using Boc and Fmoc groups, respectively.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Protection of Carboxyl Group: The carboxyl group of aspartic acid is protected using the OtBu group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often using automated peptide synthesizers to ensure precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
“Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” can undergo various reactions, including:
Deprotection Reactions: Removal of Boc, Fmoc, and OtBu groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Boc groups are typically removed using trifluoroacetic acid (TFA), Fmoc groups using piperidine, and OtBu groups using TFA.
Coupling: Common reagents include DCC, DIC, and bases like NMM.
Major Products
The major products of these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis.
Scientific Research Applications
“Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” is widely used in:
Chemistry: For the synthesis of peptides and proteins.
Biology: In studies involving protein structure and function.
Medicine: For the development of peptide-based drugs.
Industry: In the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The compound itself does not have a specific mechanism of action but serves as a building block in peptide synthesis. The peptides synthesized using this compound can have various mechanisms of action, depending on their sequences and structures.
Comparison with Similar Compounds
Similar Compounds
Boc-Ala-OH.Fmoc-Gly-OtBu: Another protected dipeptide used in peptide synthesis.
Boc-Lys-OH.Fmoc-Ser(OtBu)-OH: A protected dipeptide with lysine and serine.
Uniqueness
“Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” is unique due to its specific combination of threonine and aspartic acid with distinct protective groups, making it suitable for synthesizing peptides with these amino acids.
Properties
Molecular Formula |
C32H40N2O10 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C32H40N2O10/c1-18(26(27(36)37)34-30(40)44-32(5,6)7)42-28(38)24(16-25(35)43-31(2,3)4)33-29(39)41-17-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-24,26H,16-17H2,1-7H3,(H,33,39)(H,34,40)(H,36,37)/t18-,24+,26+/m1/s1 |
InChI Key |
PGYUAOMDCYWBFY-VAQLEPBLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















